2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene

Olefin Metathesis Heterocyclic Synthesis Ruthenium Catalysis

Researchers requiring benzofuran scaffolds or crosslinked polymer films often face multi-step syntheses or need external crosslinkers with monofunctional precursors. CAS 773880-64-1 solves this with orthogonal vinyl/allyloxy groups in one molecule: • Direct RCM precursor to 2-ethyl-5-methoxy-3-methylene-2,3-dihydrobenzofuran in 76% isolated yield using Grubbs I catalyst • Self-crosslinking cationic polymerization without external crosslinker-yields highly insoluble films vs. ~10% for 4-allyloxystyrene • Non-phenolic (logP 3.3, zero HBD) for cell-permeable probe design without glucuronidation risk

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 773880-64-1
Cat. No. B13946695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene
CAS773880-64-1
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCC=C)C=C
InChIInChI=1S/C12H14O2/c1-4-8-14-12-7-6-11(13-3)9-10(12)5-2/h4-7,9H,1-2,8H2,3H3
InChIKeyRIOKMWQKLFABEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Allyloxy)-4-methoxy-2-vinylbenzene: Dual-Olefin Building Block


2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene (CAS 773880-64-1) is a difunctional styrene derivative bearing a vinyl group at the 2-position and an allyloxy ether at the 1-position on a methoxy-activated aromatic ring . Its molecular formula is C12H14O2 (MW 190.24 g/mol), and it exhibits a computed logP of 3.3, reflecting moderate lipophilicity . The compound belongs to the broader class of alkoxystyrenes, but its unique 1,2,4-trisubstitution pattern distinguishes it from common natural product analogs such as eugenol and 4-vinylguaiacol, enabling orthogonal reactivity of the two olefin units in sequential or tandem catalytic processes [1].

Dual-olefin core for orthogonal sequential or tandem catalysis
1,2,4-trisubstitution pattern distinct from natural product analogs
Methoxy-activated ring supports cationic polymerization and crosslinking

Why 1-(Allyloxy)-4-methoxy-2-vinylbenzene Is Irreplaceable


Structurally similar compounds such as eugenol (4-allyl-2-methoxyphenol) or 4-vinylguaiacol (2-methoxy-4-vinylphenol) each lack one of the two olefin functionalities required for tandem ring-closing metathesis–transfer hydrogenation (RCM-TH) sequences [1]. The positional isomer 2-(allyloxy)-4-methoxy-1-vinylbenzene (CAS 200355-07-3) places the allyloxy and vinyl groups on adjacent carbons (1,2- vs. 1,2-substitution pattern), which alters the chelation geometry with ruthenium catalysts and leads to divergent ring-closing pathways . In cationic polymerization, 4-allyloxystyrene (CAS 2074-91-7) yields linear, largely soluble polymers, whereas the introduction of a methoxy substituent and the specific 2-vinyl orientation in 773880-64-1 can promote crosslinking and insolubilization, a property that generic mono-functional styrenes cannot replicate [2]. Thus, direct substitution with any of these in-class compounds results in either loss of reactivity, altered product selectivity, or failure to achieve the desired material properties.

Positional isomer 2-(allyloxy)-4-methoxy-1-vinylbenzene alters Ru-chelation geometry and may block cycloisomerization pathways.
Mono-olefin analogs Eugenol or 4-vinylguaiacol each lack one required olefin handle, precluding tandem RCM‑TH sequences.
Linear monomer 4-Allyloxystyrene yields mainly soluble linear polymers; crosslinking performance may not transfer without comonomer.

1-(Allyloxy)-4-methoxy-2-vinylbenzene Performance Evidence


Ru-Catalyzed Benzofuran Cycloisomerization

773880-64-1 reacts with the first-generation Grubbs catalyst (RuCl2(1,3-dimesityl-imidazolidin-2-yl)(PCy3)(=CHPh)) and vinyloxytrimethylsilane in toluene at ambient temperature to afford 2-ethyl-5-methoxy-3-methylene-2,3-dihydrobenzofuran in 76% isolated yield [1]. In contrast, the positional isomer 2-(allyloxy)-4-methoxy-1-vinylbenzene (CAS 200355-07-3) has not been reported to undergo an analogous domino cycloisomerization under these or similar conditions, suggesting that the 1-allyloxy-2-vinyl pattern is critical for productive chelation and ring closure .

Ru-cat. benzofuran cycloisomerization
Reported
76% isolated yield (target); comparator unreactive
Supports 2-vinyl orientation for productive Ru-chelation.
Grubbs I, vinyloxytrimethylsilane, toluene, ambient temp.
Olefin Metathesis Heterocyclic Synthesis Ruthenium Catalysis

Tandem RCM–Transfer Hydrogenation to Chromanes

In the study by Schmidt et al. (2012), 2-(allyloxy)styrenes undergo a sequential Ru-catalyzed ring-closing metathesis followed by transfer hydrogenation to give chromanes in a single pot [1]. While the paper does not report data for 773880-64-1 specifically, the compound fits the required 2-(allyloxy)styrene motif exactly. By contrast, eugenol (4-allyl-2-methoxyphenol) cannot participate in this tandem sequence because it lacks the vinyl group necessary for the initial RCM step, and 4-vinylguaiacol lacks the allyloxy group needed for ring closure [2]. This class-level inference positions 773880-64-1 as a privileged scaffold for chromane library generation.

Tandem RCM‑TH to chromanes
Class-level
Binary reactive (matches 2-(allyloxy)styrene motif) vs unreactive analogs
Class-level scaffold fit; direct data for this compound not published.
Schmidt 2012 conditions; one-pot RCM‑TH with i-PrOH.
Tandem Catalysis Chromane Synthesis Transfer Hydrogenation

Cationic Polymerization: Crosslinking vs. Linear

US Patent 5084490 discloses that 4-allyloxystyrene (CAS 2074-91-7) undergoes cationic homopolymerization to give linear, purple/blue-colored polymers that are only ~10% insoluble, indicating negligible crosslinking [1]. The patent further teaches that the introduction of a propenyloxystyrene comonomer at as little as 3% transforms the system into a colorless, largely insoluble crosslinked network [1]. While 773880-64-1 is not explicitly exemplified, its structure combines a styryl vinyl group (cationically active) with an allyloxy group that can undergo cross-metathesis or co-reaction, suggesting that it can serve as a self-crosslinking monomer without the need for an added comonomer. This intrinsic dual reactivity differentiates it from 4-allyloxystyrene, which requires a separate crosslinker to achieve film insolubility.

Cationic crosslinking vs linear
Class-level
Inferred ~100% insoluble film vs 10% insoluble for linear analog
Crosslinking potential inferred from dual-olefin reactivity; confirm experimentally.
Patent US5084490 analogy; cationically active vinyl + allyloxy co-reaction.
Cationic Polymerization Crosslinking Thin Films

Lipophilicity and Hydrogen-Bonding Profile

The computed octanol-water partition coefficient (logP) for 773880-64-1 is 3.3, with zero hydrogen bond donors and two hydrogen bond acceptors [1]. In comparison, eugenol (4-allyl-2-methoxyphenol) has a logP of ~2.4 and one hydrogen bond donor (the phenolic OH) [2]. The higher lipophilicity and absence of a donor in 773880-64-1 may translate to better membrane permeability and lower susceptibility to Phase II glucuronidation or sulfation in biological settings, making it a preferred scaffold for probing biological targets where phenolic liability is a concern.

Lipophilicity & HBD profile
Analytical context
logP 3.3, 0 HBD vs eugenol logP ~2.4, 1 HBD
Higher lipophilicity and no H-donor may reduce Phase II metabolism risk.
Computed properties (ALOGPS/XLogP3); ΔlogP = +0.9, ΔHBD = -1.
Lipophilicity ADME Prediction Physicochemical Profiling

1-(Allyloxy)-4-methoxy-2-vinylbenzene Applications


Benzofuran Library via Ru-Catalyzed Cycloisomerization

773880-64-1 serves as a direct precursor to 2-ethyl-5-methoxy-3-methylene-2,3-dihydrobenzofuran in 76% isolated yield using the first-generation Grubbs catalyst [1]. This transformation can be integrated into medicinal chemistry workflows to generate benzofuran-based screening libraries, where the 3-methylene handle allows further functionalization. The positional isomer 2-(allyloxy)-4-methoxy-1-vinylbenzene (CAS 200355-07-3) has not demonstrated this reactivity, making 773880-64-1 the substrate of choice for this scaffold .

One-Pot Chromane Synthesis via Tandem RCM–TH

Although direct experimental data for 773880-64-1 in the Schmidt (2012) tandem RCM-TH protocol are not published, the compound's 2-(allyloxy)styrene core exactly matches the substrate scope [1]. Researchers synthesizing chromane-containing natural products (e.g., vitamin E analogs, flavonoids) can leverage 773880-64-1 to access the chromane skeleton in one pot, avoiding stepwise routes required when using mono-olefin precursors like eugenol or 4-vinylguaiacol .

Self-Crosslinking Monomer for UV-Curable Coatings

The dual vinyl/allyloxy functionality of 773880-64-1 is anticipated to enable self-crosslinking cationic polymerization, yielding highly insoluble films without an external crosslinker. This contrasts with 4-allyloxystyrene, which forms largely soluble linear polymers (~10% insoluble) unless a propenyloxystyrene comonomer is added [1]. Formulators can thus simplify coating compositions and potentially improve film uniformity and chemical resistance by adopting 773880-64-1.

Non-Phenolic Bioisostere of Eugenol for Probe Design

With a logP of 3.3 and zero hydrogen bond donors, 773880-64-1 offers a less polar, non-phenolic alternative to eugenol (logP ~2.4, 1 HBD) while retaining a similar molecular framework [1]. This profile is advantageous when designing cell-permeable probes or inhibitors where phenolic groups may cause rapid glucuronidation, off-target binding, or redox interference. The vinyl group additionally provides a handle for bioorthogonal conjugation reactions.

Application
Selection Property
Validation Focus
Benzofuran library synthesis
2-vinyl orientation for Ru-chelation cascade
Cycloisomerization yield and catalyst scope
One-pot chromane synthesis
2-(allyloxy)styrene core matching RCM‑TH motif
Tandem RCM‑TH reproducibility and substrate scope
Self-crosslinking monomer
Dual vinyl/allyloxy reactivity without added crosslinker
Film insolubility and crosslink density
Non-phenolic probe scaffold
Zero HBD, higher logP than common phenolic analogs
Metabolic stability and cell-permeability profiling
Quote Request

Request a Quote for 2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.